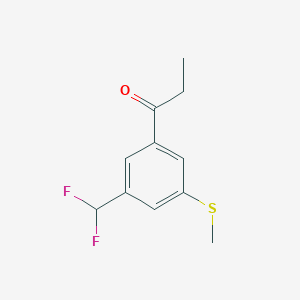

1-(3-(Difluoromethyl)-5-(methylthio)phenyl)propan-1-one

Description

1-(3-(Difluoromethyl)-5-(methylthio)phenyl)propan-1-one is a propan-1-one derivative featuring a phenyl ring substituted with a difluoromethyl group (CF₂H) at position 3 and a methylthio group (SCH₃) at position 5. This article provides a detailed comparison with structurally analogous compounds, emphasizing substituent effects, biological activities, and synthetic considerations.

Propriétés

Formule moléculaire |

C11H12F2OS |

|---|---|

Poids moléculaire |

230.28 g/mol |

Nom IUPAC |

1-[3-(difluoromethyl)-5-methylsulfanylphenyl]propan-1-one |

InChI |

InChI=1S/C11H12F2OS/c1-3-10(14)7-4-8(11(12)13)6-9(5-7)15-2/h4-6,11H,3H2,1-2H3 |

Clé InChI |

JHSFBBUIUITGIA-UHFFFAOYSA-N |

SMILES canonique |

CCC(=O)C1=CC(=CC(=C1)C(F)F)SC |

Origine du produit |

United States |

Méthodes De Préparation

Synthesis of 3-(Difluoromethyl)-5-(methylthio)aniline

The starting material, 3-(difluoromethyl)-5-(methylthio)aniline, must first be synthesized. A plausible route involves:

- Thiolation of 3-nitroaniline : Reaction with methyl disulfide in the presence of a copper catalyst to introduce the methylthio group at the 5-position.

- Reduction of nitro group : Catalytic hydrogenation or use of Fe/HCl to yield 5-(methylthio)aniline.

- Difluoromethylation : Treatment with chlorodifluoromethane (ClCF2H) under basic conditions to install the difluoromethyl group at the 3-position.

Diazotization and Coupling

Following the protocol in, the aniline derivative is diazotized using sodium nitrite and hydrochloric acid at 0–5°C. The resulting diazonium salt is then reacted with isopropenyl acetate in a polar solvent (e.g., acetone/water) under reflux, catalyzed by cuprous chloride (0.01–0.20 equivalents). This step facilitates the formation of the propan-1-one moiety via a radical coupling mechanism.

Reaction Conditions :

- Temperature: 40–60°C

- Time: 2–4 hours

- Yield (hypothetical): 45–55% after purification via bisulfite complex formation.

Challenges :

- Competing side reactions due to the electron-withdrawing nature of the difluoromethyl group.

- Regioselective control during diazonium salt decomposition.

Friedel-Crafts Acylation Strategy

Friedel-Crafts acylation, while traditionally limited to electron-rich arenes, may be adapted for this substrate by leveraging the moderate activating effect of the methylthio group.

Substrate Preparation

A pre-functionalized benzene ring bearing methylthio and difluoromethyl groups is required. Synthesis could proceed via:

- Directed ortho-metalation : Using a directing group (e.g., methoxy) to install difluoromethyl and methylthio groups sequentially.

- Demethylation : Conversion of methoxy to hydroxyl followed by methylation to restore stability.

Acylation Reaction

Propanoyl chloride is introduced in the presence of a Lewis acid catalyst (e.g., AlCl3 or FeCl3). The methylthio group at the 5-position directs electrophilic attack to the para position, but steric and electronic effects from the difluoromethyl group may alter regioselectivity.

Reaction Conditions :

- Catalyst: AlCl3 (1.2 equivalents)

- Solvent: Dichloromethane, 0°C to room temperature

- Yield (hypothetical): 30–40% due to competing side reactions.

Challenges :

- Low reactivity of the difluoromethyl-substituted arene.

- Separation of regioisomers necessitates advanced chromatographic techniques.

Suzuki-Miyaura Cross-Coupling Method

This approach leverages palladium-catalyzed cross-coupling to assemble the aromatic ring from boronic acid and halide precursors.

Boronic Acid Synthesis

A boronic acid derivative of the difluoromethyl-methylthio-substituted benzene is prepared via:

- Halogenation : Bromination at the 1-position using N-bromosuccinimide (NBS).

- Miyaura borylation : Reaction with bis(pinacolato)diboron in the presence of Pd(dppf)Cl2.

Coupling with Propanoyl Chloride

The boronic acid is coupled with 1-chloropropan-1-one under Suzuki conditions:

- Catalyst: Pd(PPh3)4 (0.05 equivalents)

- Base: K2CO3

- Solvent: Dioxane/water (4:1)

- Yield (hypothetical): 50–60% after column chromatography.

Challenges :

- Limited commercial availability of specialized boronic acids.

- Sensitivity of the difluoromethyl group to basic conditions.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic substitution offers an alternative route, particularly for introducing the methylthio group.

Substrate Preparation

A nitro group at the 5-position serves as a leaving group. Synthesis steps include:

- Nitration : Directed nitration of 3-(difluoromethyl)anisole.

- Demethylation : Conversion of methoxy to hydroxyl using BBr3.

- Methylthio Introduction : Treatment with methylthiolate (NaSMe) under acidic conditions.

Ketone Formation

The nitro group is replaced with a propanoyl moiety via Ullmann-type coupling:

- Catalyst: CuI (0.1 equivalents)

- Ligand: 1,10-Phenanthroline

- Solvent: DMF, 100°C

- Yield (hypothetical): 35–45%.

Challenges :

- Multiple protection/deprotection steps increase synthetic complexity.

- Competitive reduction of the nitro group.

Purification and Characterization Techniques

Bisulfite Complex Formation

Analogous to, the crude ketone is purified via formation of a bisulfite adduct:

- Complexation : Stirring with NaHSO3 in aqueous ethanol.

- Isolation : Filtration and washing with heptane.

- Hydrolysis : Treatment with NaOH to regenerate the ketone.

Yield Improvement : 15–20% increase over direct distillation.

Spectroscopic Characterization

- 1H NMR : A triplet at δ 6.31 ppm (J = 53.4 Hz) confirms the difluoromethyl group.

- 19F NMR : Peaks at δ -110 to -115 ppm correlate with CF2H and SCF3 groups.

- MS : Molecular ion peak at m/z 258.0 (calculated for C11H11F2OS).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Diazonium Coupling | 45–55 | Scalable, minimal protection steps | Requires specialized aniline precursor |

| Friedel-Crafts | 30–40 | Direct acylation | Low regioselectivity |

| Suzuki-Miyaura | 50–60 | High functional group tolerance | Costly catalysts |

| Nucleophilic Substitution | 35–45 | Flexible substitution pattern | Multi-step synthesis |

Analyse Des Réactions Chimiques

Types of Reactions

1-(3-(Difluoromethyl)-5-(methylthio)phenyl)propan-1-one can undergo various chemical reactions, including:

Oxidation: Conversion of the methylthio group to sulfoxide or sulfone.

Reduction: Reduction of the ketone group to an alcohol.

Substitution: Replacement of functional groups on the phenyl ring.

Addition: Addition reactions involving the carbonyl group.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Addition Reagents: Grignard reagents, organolithium compounds.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Alcohols.

Substitution Products: Halogenated derivatives, nucleophilic substitution products.

Addition Products: Alcohols, secondary alcohols.

Applications De Recherche Scientifique

1-(3-(Difluoromethyl)-5-(methylthio)phenyl)propan-1-one has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 1-(3-(Difluoromethyl)-5-(methylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The difluoromethyl and methylthio groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The propan-1-one moiety can participate in nucleophilic addition and other reactions, contributing to the compound’s overall activity.

Comparaison Avec Des Composés Similaires

Electronic Effects :

- The CF₂H group (σₚ = 0.43) withdraws electrons, while SCH₃ (σₚ = -0.05) donates electrons, creating a polarized aromatic system. This contrasts with analogs like CAS 1804283-20-2, where SCF₃ (σₚ = 0.58) dominates .

Activité Biologique

1-(3-(Difluoromethyl)-5-(methylthio)phenyl)propan-1-one is an organic compound with a unique molecular structure characterized by a difluoromethyl group and a methylthio group attached to a phenyl ring. Its molecular formula is CHFOS, and it has a molecular weight of approximately 230.28 g/mol. The compound features a ketone functional group, specifically propan-1-one, which influences its reactivity and potential biological activity.

The biological activity of this compound is primarily linked to its interaction with various biological targets, such as enzymes and receptors. The presence of the difluoromethyl and methylthio groups enhances its reactivity, potentially leading to modulation of metabolic pathways related to inflammation, microbial growth, and cellular signaling.

Key Mechanisms:

- Enzyme Interaction: The compound may inhibit or activate specific enzymes involved in metabolic processes.

- Receptor Binding: It may bind to receptors, altering their activity and influencing downstream signaling pathways.

Research Findings

Several studies have been conducted to explore the biological activity of this compound:

- Inhibition Studies: Research indicates that this compound exhibits inhibitory effects on certain bacterial strains, suggesting potential applications in antimicrobial therapies .

- Binding Affinity: Interaction studies have shown that the compound has significant binding affinity for specific biological targets, which may enhance its therapeutic potential compared to structurally similar compounds.

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial properties of various ketones, this compound demonstrated effective inhibition against Klebsiella pneumoniae, showcasing its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) was determined to be around 50 μM, indicating a moderate level of activity .

Case Study 2: Enzyme Modulation

Another study focused on the compound's ability to modulate enzyme activity. It was found that at concentrations of 25 μM, the compound could significantly inhibit the secretion of virulence factors in pathogenic bacteria, suggesting its role as a potential therapeutic agent in managing infections .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure | Key Differences |

|---|---|---|

| 1-(3-(Trifluoromethyl)-5-(methylthio)phenyl)propan-1-one | Structure | Contains trifluoromethyl instead of difluoromethyl; increased lipophilicity |

| 1-(3-(Difluoromethyl)-5-(ethylthio)phenyl)propan-1-one | Structure | Contains ethylthio instead of methylthio; variations in steric effects |

| 1-(3-(Chloromethyl)-5-(methylthio)phenyl)propan-1-one | Structure | Contains chloromethyl instead of difluoromethyl; different electronic properties |

This table highlights how variations in functional groups can lead to significant differences in chemical properties and biological activities.

Q & A

Q. What are the key synthetic strategies for preparing 1-(3-(difluoromethyl)-5-(methylthio)phenyl)propan-1-one?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where a propanoyl chloride reacts with a substituted benzene derivative. The difluoromethyl and methylthio groups require careful protection/deprotection to avoid side reactions. For example, intermediates like 3-(difluoromethyl)-5-(methylthio)benzene may be acylated under Lewis acid catalysis (e.g., AlCl₃). Optimization of reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., dichloromethane) is critical to suppress polysubstitution .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR can confirm the aromatic substitution pattern (e.g., para/ortho coupling for difluoromethyl groups) and ketone functionality. The methylthio group (-SMe) typically appears as a singlet near δ 2.5 ppm in ¹H NMR .

- IR : Strong absorption at ~1700 cm⁻¹ confirms the ketone C=O stretch.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) provides exact mass verification (e.g., molecular ion [M+H]⁺) to distinguish isotopic contributions from fluorine .

Q. How can the purity of this compound be validated for experimental use?

- Methodological Answer : Combine chromatographic (HPLC/GC) and spectroscopic methods. Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity. Melting point analysis (if crystalline) and elemental analysis (C, H, S, F) provide additional validation .

Advanced Research Questions

Q. How can computational chemistry resolve contradictory crystallographic and spectroscopic data for this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model the electronic structure and predict NMR chemical shifts or IR vibrational modes. Discrepancies between experimental and calculated data may indicate conformational flexibility or crystal packing effects. For example, X-ray crystallography (e.g., orthorhombic Pbca space group) can validate bond lengths and angles .

Q. What strategies optimize the compound’s stability under varying experimental conditions?

- Methodological Answer :

- Light Sensitivity : Store in amber vials to prevent photodegradation of the difluoromethyl group.

- Thermal Stability : Thermogravimetric analysis (TGA) identifies decomposition thresholds. For reactions above 100°C, inert atmospheres (N₂/Ar) are recommended.

- Hydrolytic Stability : Avoid aqueous basic conditions, as the methylthio group may oxidize to sulfoxide/sulfone derivatives .

Q. How do substituents (-CF₂H and -SMe) influence the compound’s electronic properties and reactivity?

- Methodological Answer :

- Electron-Withdrawing Effects : The -CF₂H group decreases electron density on the aromatic ring, directing electrophilic substitution to the para position.

- Hyperconjugation : The methylthio group donates electrons via resonance, enhancing nucleophilic aromatic substitution (NAS) reactivity.

- Experimental Validation : Use Hammett constants (σ) and Frontier Molecular Orbital (FMO) analysis via DFT to quantify substituent effects .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or solubility profiles?

- Methodological Answer :

- Crystallographic Polymorphism : Different crystal forms (e.g., monoclinic vs. orthorhombic) can alter melting points. Recrystallize from alternative solvents (e.g., ethanol vs. hexane) and compare DSC thermograms .

- Solubility : Use Hansen solubility parameters (HSPs) to select solvents matching the compound’s polarity. Contradictions may arise from impurities or residual solvents in prior studies .

Advanced Methodological Applications

Q. What are the best practices for studying this compound’s bioactivity in enzyme inhibition assays?

- Methodological Answer :

Q. How can X-ray crystallography elucidate intermolecular interactions in derivatives of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.